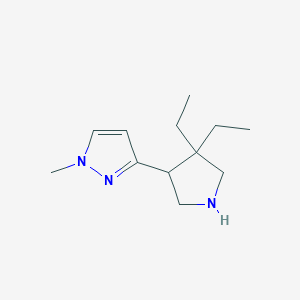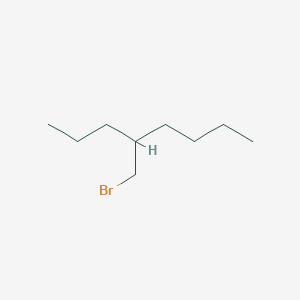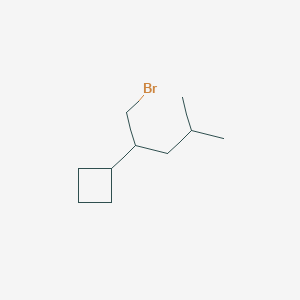
(1-Bromo-4-methylpentan-2-yl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Bromo-4-methylpentan-2-yl)cyclobutane is an organic compound with the molecular formula C₁₀H₁₉Br. It is a cyclobutane derivative with a bromine atom and a methylpentyl group attached to the cyclobutane ring. This compound is used primarily in research settings and has various applications in organic synthesis and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-4-methylpentan-2-yl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methylpentan-2-ylcyclobutane using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as described above. The process may be optimized for higher yields and purity, and safety measures are implemented to handle the hazardous reagents and by-products.
化学反应分析
Types of Reactions
(1-Bromo-4-methylpentan-2-yl)cyclobutane can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of alkenes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines (RNH₂) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Alkenes are the major products.
Reduction: The major product is the corresponding hydrocarbon.
科学研究应用
(1-Bromo-4-methylpentan-2-yl)cyclobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study their biological activities.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Chemical Biology: The compound is used to study biochemical pathways and molecular interactions.
作用机制
The mechanism of action of (1-Bromo-4-methylpentan-2-yl)cyclobutane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
(1-Chloro-4-methylpentan-2-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.
(1-Iodo-4-methylpentan-2-yl)cyclobutane: Similar structure but with an iodine atom instead of bromine.
(1-Fluoro-4-methylpentan-2-yl)cyclobutane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(1-Bromo-4-methylpentan-2-yl)cyclobutane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electron-withdrawing properties also influence the compound’s reactivity and stability in various chemical reactions.
属性
分子式 |
C10H19Br |
|---|---|
分子量 |
219.16 g/mol |
IUPAC 名称 |
(1-bromo-4-methylpentan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Br/c1-8(2)6-10(7-11)9-4-3-5-9/h8-10H,3-7H2,1-2H3 |
InChI 键 |
UZXVPQLZIZFIDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CBr)C1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13204972.png)
![3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13204974.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-3-methylbutan-1-one](/img/structure/B13204979.png)
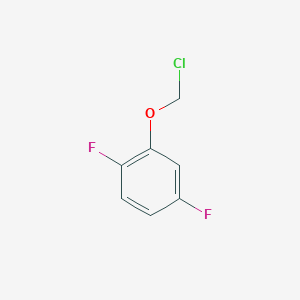
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid](/img/structure/B13205004.png)
![1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)
![3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol](/img/structure/B13205009.png)
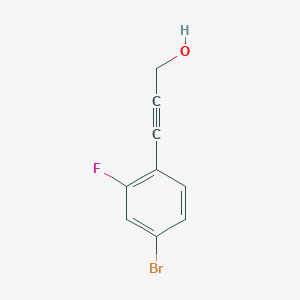

![1-[(tert-Butoxy)carbonyl]-5-[ethyl(methyl)amino]piperidine-3-carboxylic acid](/img/structure/B13205023.png)

